

Introduction: The Strategic Importance of 4-methyl-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 4-methyl-5-nitro-1H-indazole

Cat. No.: B1300716

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4-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound that has garnered significant interest within the pharmaceutical and chemical synthesis sectors. Its structure, featuring an indazole core functionalized with both a methyl and a nitro group, makes it a valuable and versatile intermediate. The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1][2].

The primary driver for the extensive study of **4-methyl-5-nitro-1H-indazole** is its role as a key building block in the synthesis of potent pharmaceuticals. Most notably, it is a precursor to intermediates used in the manufacture of Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma[3][4][5]. The nitro group at the 5-position is a critical functional handle that can be readily reduced to an amine, which is then further elaborated to construct the final drug molecule. Understanding the chemical properties, reactivity, and handling of this compound is therefore paramount for process chemists and drug development professionals aiming to optimize synthetic routes and ensure product quality.

This guide provides a comprehensive overview of the core chemical properties of **4-methyl-5-nitro-1H-indazole**, grounded in established scientific literature and practical application.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound dictate its behavior in experimental settings, from solubility and reaction kinetics to purification and storage. The

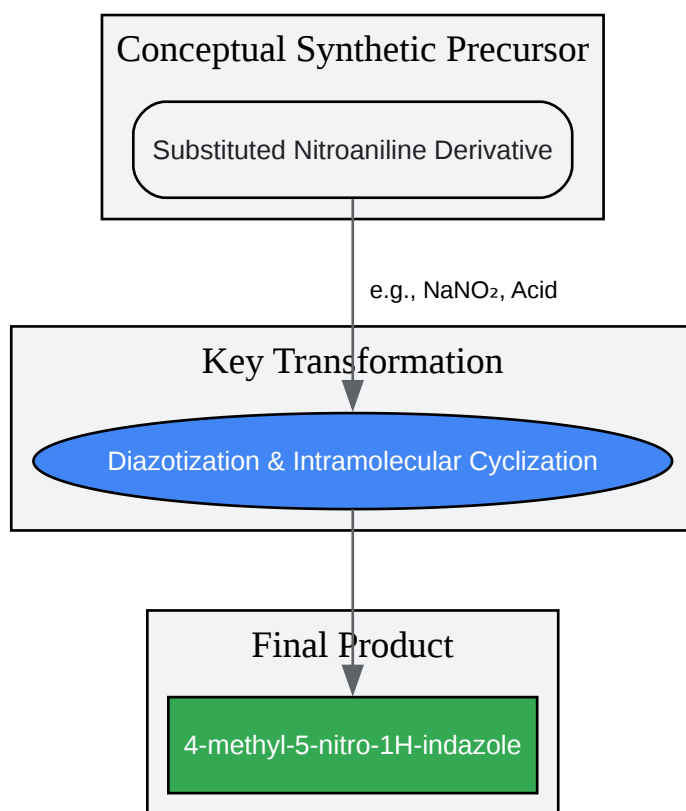
properties of **4-methyl-5-nitro-1H-indazole** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[6]
Molecular Weight	177.16 g/mol	[6]
CAS Number	101420-67-1 (Verify specific isomers if needed)	[6]
Appearance	Typically a yellow or tan solid	[7]
Melting Point	251-253 °C	[6]
Boiling Point	379.7 °C (Predicted)	[6]
Density	1.438 g/cm ³ (Predicted)	[6]
XLogP3	2.3	[6]
PSA (Polar Surface Area)	74.50 Å ²	[6]

Note: Some properties, such as boiling point and density, are often computationally predicted for compounds of this nature and should be treated as estimates.

Synthesis and Molecular Architecture

The synthesis of substituted indazoles can be achieved through various methods, often involving the cyclization of appropriately substituted aniline or hydrazone precursors[8]. A common conceptual pathway involves the intramolecular cyclization of a precursor derived from a substituted nitroaniline.



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Caption: Conceptual pathway for indazole synthesis.

The specific substitution pattern of **4-methyl-5-nitro-1H-indazole** requires a carefully chosen starting material to ensure the correct regiochemistry of the final product. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system.

Caption: Chemical structure and key features.

Chemical Reactivity and Functional Group Transformations

The utility of **4-methyl-5-nitro-1H-indazole** as a synthetic intermediate stems from the reactivity of its functional groups, primarily the nitro group and the N-H of the pyrazole ring.

Reduction of the Nitro Group

The most critical reaction for this molecule in pharmaceutical synthesis is the reduction of the 5-nitro group to a 5-amino group. This transformation is a gateway to further functionalization, such as amide bond formation or coupling reactions.

- Expertise & Causality: The choice of reducing agent is crucial and depends on factors like scale, cost, and functional group tolerance.
 - Tin(II) Chloride (SnCl_2): A classic and highly effective method for nitro group reduction in the presence of acid (e.g., HCl)[3][9]. It is reliable on a lab scale, offering high yields. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. The acidic workup requires careful neutralization.
 - Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with a hydrogen source (H_2 gas, transfer hydrogenation) is another common method. This is often preferred in industrial settings as it avoids stoichiometric metallic waste, making it a "greener" alternative. However, catalyst poisoning and the handling of flammable H_2 gas are key considerations.

Protocol: Reduction of 4-methyl-5-nitro-1H-indazole to 4-methyl-1H-indazol-5-amine

This protocol is adapted from methodologies reported for similar nitro-indazole reductions used in the synthesis of Pazopanib precursors[3][9].

Step 1: Reaction Setup

- In a round-bottom flask equipped with a magnetic stirrer, suspend **4-methyl-5-nitro-1H-indazole** (1.0 eq) in a suitable solvent such as ethyl acetate or methanol at 0 °C.

Step 2: Addition of Reducing Agent

- Slowly add Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (approx. 4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
- Following the addition of the tin salt, add concentrated Hydrochloric Acid (HCl) dropwise, maintaining the low temperature.

Step 3: Reaction Progression

- Remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 3-5 hours).
- Monitor the reaction completion using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 4: Workup and Isolation

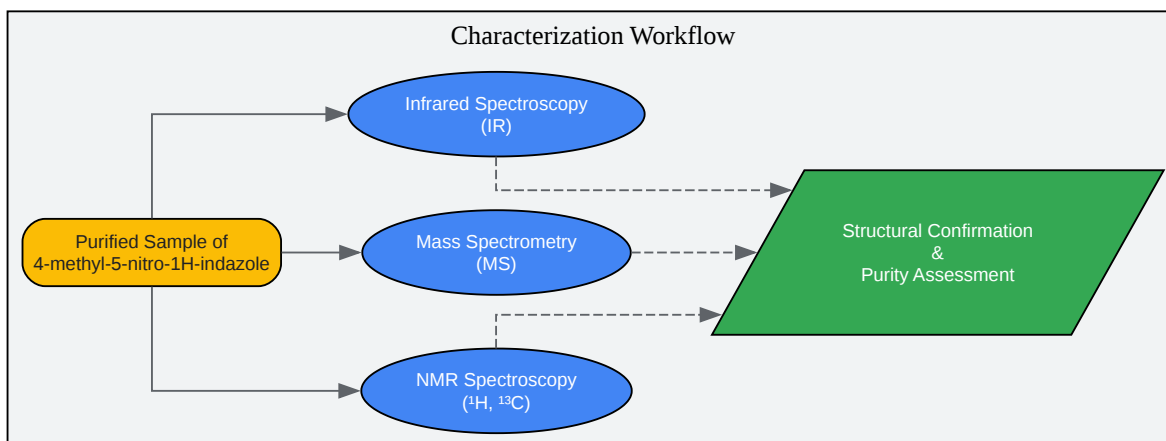
- Upon completion, cool the reaction mixture back to 0-5 °C.
- Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na_2CO_3) or another suitable base until the pH is alkaline (pH 8-9). Caution: This is an exothermic process.
- Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solvent under reduced pressure to yield the crude 4-methyl-1H-indazol-5-amine, which can be further purified by recrystallization or column chromatography.

N-Alkylation and N-Acylation

The proton on the indazole nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and electrophile^[10]. This reactivity is essential for modifying the indazole core, as seen in the synthesis of Pazopanib where a methyl group is ultimately installed on the indazole nitrogen^{[4][9]}.

Spectroscopic Characterization

Confirming the identity and purity of **4-methyl-5-nitro-1H-indazole** is achieved through a combination of standard spectroscopic techniques.



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Caption: Standard workflow for spectroscopic analysis.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and nitro substituents.
- ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group will be shifted downfield.
- IR Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include:
 - Strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1330 cm⁻¹, respectively)[7].
 - A broad peak for the N-H stretch (around 3100-3300 cm⁻¹).
 - C-H stretches for the aromatic and methyl groups.

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M^+) would be observed at m/z 177.05, corresponding to the molecular formula $C_8H_7N_3O_2$ [\[7\]](#).

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **4-methyl-5-nitro-1H-indazole**.

- Hazards: It is classified as hazardous, causing skin and serious eye irritation[\[11\]](#). It may be harmful if swallowed.
- Handling:
 - Work in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat[\[11\]](#)[\[12\]](#).
 - Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes[\[11\]](#).
- Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[\[11\]](#).

Conclusion

4-methyl-5-nitro-1H-indazole is more than just a chemical compound; it is a strategic enabler in the synthesis of complex, life-saving pharmaceuticals. Its well-defined physicochemical properties and predictable reactivity, particularly the facile reduction of its nitro group, make it an ideal intermediate. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for any scientist or researcher working in the fields of medicinal chemistry and process development. The continued exploration of indazole chemistry promises to yield new therapeutic agents, and compounds like **4-methyl-5-nitro-1H-indazole** will remain at the forefront of these discoveries.

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